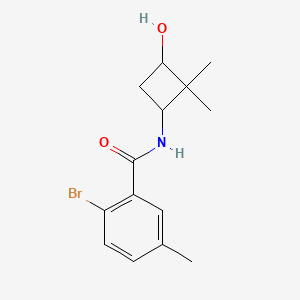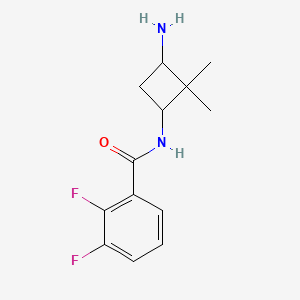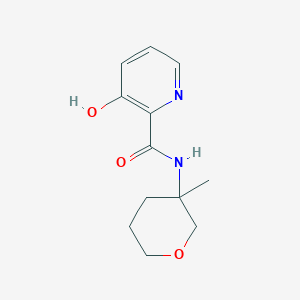![molecular formula C11H16FN3O2 B6644627 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol, also known as FMAU, is a synthetic nucleoside analog that has been extensively studied for its potential applications in the field of cancer research. FMAU is structurally similar to the antiviral drug, acyclovir, and has been shown to exhibit potent antitumor activity in preclinical studies.
Mécanisme D'action
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol exerts its antitumor effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol is phosphorylated by thymidine kinase 1 (TK1) to form 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol-MP, which is subsequently incorporated into DNA during replication. 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol-MP inhibits DNA synthesis by acting as a chain terminator, and induces apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol has been shown to exhibit low toxicity and high selectivity towards cancer cells. 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol has also been shown to exhibit good pharmacokinetic properties, including high stability in plasma and good tissue distribution. 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol has been shown to exhibit low immunogenicity, making it a promising candidate for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol is its potent antitumor activity, which makes it a promising candidate for cancer therapy. 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol also exhibits good pharmacokinetic properties and low toxicity, making it a safe and effective therapeutic agent. However, one of the limitations of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol is its low solubility, which can make it difficult to formulate for clinical use.
Orientations Futures
There are several potential future directions for the development of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol as a therapeutic agent. One potential direction is the development of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol-based prodrugs, which can improve the solubility and bioavailability of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol. Another potential direction is the development of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol-based imaging agents, which can be used for the early detection and monitoring of cancer. Finally, the combination of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol with other chemotherapeutic agents may lead to improved therapeutic outcomes in cancer patients.
Méthodes De Synthèse
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol can be synthesized using a variety of methods, including the reaction of 5-fluorouracil with 2,3-anhydro-5-O-(4,4'-dimethoxytrityl)-D-arabinofuranose, followed by reduction with sodium borohydride. Alternatively, 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol can be synthesized through the reaction of 5-fluorouracil with 2,3-anhydro-5-O-(4,4'-dimethoxytrityl)-D-arabinofuranose, followed by treatment with methylamine and reduction with sodium borohydride.
Applications De Recherche Scientifique
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol has been extensively studied for its potential applications in the field of cancer research. In preclinical studies, 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol has also been shown to exhibit synergistic effects when used in combination with other chemotherapeutic agents, such as cisplatin and gemcitabine.
Propriétés
IUPAC Name |
4-[[(5-fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2/c1-15(10-13-6-9(12)7-14-10)8-11(16)2-4-17-5-3-11/h6-7,16H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIRJHNVBZOCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCOCC1)O)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol](/img/structure/B6644564.png)

![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)
![(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B6644599.png)
![1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide](/img/structure/B6644605.png)
![1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)

![N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-2-ylmethyl)cyclopropanamine](/img/structure/B6644614.png)


![3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644649.png)
![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)